({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine
Description
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C19H25NO/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17/h6-11,20H,5,12-13H2,1-4H3 |
InChI Key |
LPWUILOCXBEMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine typically involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base to form the intermediate 3,5-dimethyl-4-[(4-methylphenyl)methoxy]benzaldehyde. This intermediate is then subjected to reductive amination with ethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is investigated for its potential therapeutic properties. It may act as a pharmacophore in the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[[3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]methylamine Hydrochloride
- Molecular Formula: C₁₈H₂₄ClNO .
- Key Differences: The ethylamine group in the target compound is replaced by a methylamine group. Reduced molecular weight (269.38 g/mol vs. 283.20 g/mol for the ethylamine variant) . Biological Implications: Methyl substitution may alter receptor-binding affinity. For example, methylamine derivatives of phenylalkylamines are known to exhibit varied serotonin receptor (5-HT2A/C) activities compared to ethyl analogs .
4-Methoxy Phenyl Ethylamine
- Molecular Formula: C₉H₁₃NO .
- Key Differences :
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine
- Molecular Formula: C₁₈H₂₃NO .
- Key Differences :
4-Ethynyl-2,5-dimethoxyphenethylamine (2C-YN)
- Molecular Formula: C₁₂H₁₄NO₂ .
- Key Differences: Contains an ethynyl group at the 4-position and methoxy groups at 2,5-positions.
Structural and Functional Data Table
Biological Activity
Chemical Structure and Properties
The compound's structure includes:
- Aromatic Rings : Two aromatic rings with substituents that can influence its pharmacological properties.
- Methoxy Group : Potentially enhances lipophilicity and alters receptor binding.
- Ethylamine Side Chain : May interact with neurotransmitter systems.
Biological Activity Overview
Research into the biological activity of similar compounds suggests that they may exhibit various pharmacological effects, including:
- Anticancer Properties : Some derivatives of phenylamine compounds have shown cytotoxicity against cancer cell lines, particularly in colorectal cancer models. For instance, a study indicated that phenoxy-N-phenylaniline derivatives demonstrated significant inhibition of the c-Myc oncogene, which is crucial in colorectal cancer development .
- Neurotransmitter Interaction : The presence of an amine group in the structure suggests potential interactions with neurotransmitter transporters, possibly influencing serotonin and dopamine pathways. Compounds with similar structures have been studied for their effects on monoamine uptake and receptor binding .
- Structure-Activity Relationships (SAR) : The variations in substituents on the aromatic rings can lead to different biological activities. For example, modifications in the methoxy or methyl groups can enhance or diminish activity against specific targets .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Cytotoxicity in Cancer Cells : A derivative compound was tested for its ability to inhibit cell proliferation in colorectal cancer cells using an MTT assay. The lead compound exhibited an IC50 value indicating effective cytotoxicity against these cells .
- Pharmacological Investigations : Research into phenylamine derivatives has revealed their potential as inhibitors of various enzymes involved in cancer progression and neurotransmitter metabolism. These studies emphasize the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis
To better understand the potential applications of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, it is useful to compare it with other related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 3,5-Dimethylaniline | C9H13N | Simple amine structure | Used in dyes; limited biological activity |
| 4-Methoxyaniline | C8H11NO | Contains a methoxy group | Used in pharmaceuticals; moderate activity |
| N,N-Diethyl-m-toluidine | C12H17N | Diethyl substitution | Solvent; minimal biological activity |
These comparisons highlight how variations in chemical structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
